molecular formula C17H24N6 B10792802 4-(1-(2-(1H-pyrazol-4-yl)ethyl)piperidin-3-yl)-N-cyclopropylpyrimidin-2-amine

4-(1-(2-(1H-pyrazol-4-yl)ethyl)piperidin-3-yl)-N-cyclopropylpyrimidin-2-amine

Cat. No.: B10792802
M. Wt: 312.4 g/mol
InChI Key: XDMVOJGTQPXEOU-UHFFFAOYSA-N
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Description

4-(1-(2-(1H-pyrazol-4-yl)ethyl)piperidin-3-yl)-N-cyclopropylpyrimidin-2-amine is a complex organic compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a pyrazole ring, a piperidine ring, and a pyrimidine ring, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-(2-(1H-pyrazol-4-yl)ethyl)piperidin-3-yl)-N-cyclopropylpyrimidin-2-amine typically involves multiple steps, including the formation of the pyrazole, piperidine, and pyrimidine ringsThe final step involves the cyclization to form the pyrimidine ring under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to ensure high yield and purity. This includes controlling the temperature, pressure, and the use of catalysts to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications, and continuous flow reactors may be employed to achieve this .

Chemical Reactions Analysis

Types of Reactions

4-(1-(2-(1H-pyrazol-4-yl)ethyl)piperidin-3-yl)-N-cyclopropylpyrimidin-2-amine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions vary, but they often require specific solvents, temperatures, and pH levels to proceed efficiently .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives. Substitution reactions can introduce various functional groups, such as halogens or alkyl groups .

Scientific Research Applications

4-(1-(2-(1H-pyrazol-4-yl)ethyl)piperidin-3-yl)-N-cyclopropylpyrimidin-2-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(1-(2-(1H-pyrazol-4-yl)ethyl)piperidin-3-yl)-N-cyclopropylpyrimidin-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biological pathways. The exact molecular targets and pathways depend on the specific application and the structure of the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(1-(2-(1H-pyrazol-4-yl)ethyl)piperidin-3-yl)-N-cyclopropylpyrimidin-2-amine is unique due to its combination of three different ring systems, which provides a versatile scaffold for various modifications.

Properties

Molecular Formula

C17H24N6

Molecular Weight

312.4 g/mol

IUPAC Name

N-cyclopropyl-4-[1-[2-(1H-pyrazol-4-yl)ethyl]piperidin-3-yl]pyrimidin-2-amine

InChI

InChI=1S/C17H24N6/c1-2-14(12-23(8-1)9-6-13-10-19-20-11-13)16-5-7-18-17(22-16)21-15-3-4-15/h5,7,10-11,14-15H,1-4,6,8-9,12H2,(H,19,20)(H,18,21,22)

InChI Key

XDMVOJGTQPXEOU-UHFFFAOYSA-N

Canonical SMILES

C1CC(CN(C1)CCC2=CNN=C2)C3=NC(=NC=C3)NC4CC4

Origin of Product

United States

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